5-Chloro-1,3-dimethyl-1H-pyrazole

Description

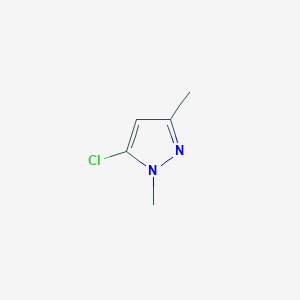

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUSLFAWARYAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334663 | |

| Record name | 5-Chloro-1,3-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54454-10-3 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54454-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole (CAS: 54454-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its structural motif, the pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, anticancer, and analgesic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a key synthetic methodology for functionalization, reactivity, applications, and safety protocols associated with 5-Chloro-1,3-dimethyl-1H-pyrazole, serving as a critical resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

5-Chloro-1,3-dimethyl-1H-pyrazole is typically a clear, light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 54454-10-3 | [2] |

| Molecular Formula | C₅H₇ClN₂ | [2] |

| Molecular Weight | 130.58 g/mol | [3] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 60-62 °C @ 15 mmHg | [1] |

| Density | 1.137 g/cm³ | [1] |

| Flash Point | 153-155 °C | [1] |

| Refractive Index | 1.485 - 1.487 | [1] |

| Solubility | Soluble in Chloroform | [1] |

| logP (Octanol/Water) | 1.382 (Calculated) | [4] |

| Vapor Pressure | 3.55 mmHg @ 25 °C | [1] |

Table 2: Spectroscopic Data References

| Spectrum Type | Data Availability | Reference(s) |

| Mass Spectrometry | Electron Ionization (EI) spectrum available. | [2] |

| IR Spectroscopy | Data available in the NIST WebBook. | [2] |

| ¹H NMR | Data for derivatives are available, confirming structural motifs. | [1][5] |

| ¹³C NMR | Data for various pyrazole derivatives are documented. | [6][7][8] |

Synthesis and Reactivity

While various methods exist for pyrazole synthesis, a common and powerful method for functionalizing the pyrazole core is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the C4 position, creating key derivatives like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, an important pharmaceutical intermediate.[9]

Experimental Workflow: Vilsmeier-Haack Formylation

The following diagram illustrates the typical workflow for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-5-pyrazolone.

Caption: Workflow for the Vilsmeier-Haack formylation of a pyrazolone precursor.

Detailed Experimental Protocol (Representative)

The following protocol describes the synthesis of the key derivative, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[4][9]

-

Reagent Preparation: In a three-neck flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 90 mmol) dropwise to a cooled (0 °C) solution of dimethylformamide (DMF, 60 mmol).

-

Vilsmeier Reagent Formation: Stir the resulting mixture at 0 °C for approximately 20 minutes to form the Vilsmeier reagent.

-

Addition of Starting Material: Slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C for 1 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.

-

Neutralization & Extraction: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution. Extract the aqueous phase multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]

Reactivity and Derivative Synthesis

5-Chloro-1,3-dimethyl-1H-pyrazole is a valuable building block due to its key reactive sites. The chlorine atom at the C5 position can act as a leaving group in nucleophilic substitution reactions, while the hydrogen at the C4 position can be substituted, as seen in the Vilsmeier-Haack reaction. This dual reactivity allows for the synthesis of a wide array of more complex molecules.

Caption: Reactivity of the pyrazole core leading to diverse chemical derivatives.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, and intermediates like 5-Chloro-1,3-dimethyl-1H-pyrazole are crucial for developing novel compounds.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including metabolites of drugs like Zolazepam.[1] The unique substitution pattern and reactive chlorine handle make it an attractive starting point for building more complex drug candidates.

-

Agrochemicals: This compound and its derivatives are used to prepare insecticides and fungicides.[1][9] For instance, the formylated derivative can be converted into 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a known insecticide.[9]

-

Chemical Research: Its defined structure and predictable reactivity make it a valuable tool for exploring new synthetic pathways and studying reaction mechanisms in heterocyclic chemistry. The chloro and fluoro groups in its derivatives can enhance lipophilicity, potentially improving the bioavailability of final drug compounds.[1]

Safety and Handling

Proper handling of 5-Chloro-1,3-dimethyl-1H-pyrazole is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed.

-

First Aid:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, seek medical attention.

-

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of a wide range of functionalized molecules. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

- 1. (5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone [ranechem.com]

- 2. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]

- 3. CAS 54454-10-3 | 5-chloro-1,3-dimethyl-1H-pyrazole - Synblock [synblock.com]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its pyrazole core, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[3][4] The presence of a reactive chlorine atom at the 5-position, along with the methyl groups at the 1 and 3-positions, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications as a synthetic building block.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-1,3-dimethyl-1H-pyrazole | [5] |

| CAS Number | 54454-10-3 | [5] |

| Molecular Formula | C₅H₇ClN₂ | [5] |

| Molecular Weight | 130.58 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 153-155 °C at 760 mmHg | [6] |

| Density | 1.137 g/cm³ (Predicted) | |

| Refractive Index | 1.4845-1.4885 @ 20 °C | [5] |

| Solubility | Soluble in common organic solvents like chloroform and ethyl acetate. | [7] |

| Stability | Stable under recommended storage conditions. | [7] |

| Storage | Store in a dry, sealed place. | [6] |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole. Below is an overview of its key spectral features.

Mass Spectrometry

The electron ionization mass spectrum of 5-Chloro-1,3-dimethyl-1H-pyrazole shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the pyrazole ring and the substituents.[8]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. For 5-Chloro-1,3-dimethyl-1H-pyrazole, the expected signals are:

-

A singlet for the proton at the 4-position of the pyrazole ring.

-

A singlet for the methyl protons at the 1-position (N-CH₃).

-

A singlet for the methyl protons at the 3-position (C-CH₃).

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments in the molecule. The expected chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.[9][10]

Infrared (IR) Spectroscopy

The infrared (IR) spectrum displays the vibrational frequencies of the bonds within the molecule. Key absorptions are expected for C-H stretching and bending, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching vibration.[4][11]

Experimental Protocols

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

While 5-Chloro-1,3-dimethyl-1H-pyrazole is commercially available, it can be synthesized from 1,3-dimethyl-5-pyrazolone. The following is a representative protocol for a related derivative, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which involves the formation of the chloro-pyrazole ring as a key step.[1][12]

Method: Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve both chlorination and formylation of the pyrazolone precursor.[12]

Materials:

-

1,3-dimethyl-5-pyrazolone

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-neck flask equipped with a stirrer and under a nitrogen atmosphere, slowly add POCl₃ to DMF at 0°C with constant stirring.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.

-

Slowly add 1,3-dimethyl-5-pyrazolone to the reaction mixture.

-

Raise the temperature of the reaction mixture to 80-90°C and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases with a saturated NaHCO₃ solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography.

Reactivity and Chemical Properties

The chemical reactivity of 5-Chloro-1,3-dimethyl-1H-pyrazole is primarily dictated by the pyrazole ring and the chloro substituent.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[13] This is a key reaction for its use as a synthetic intermediate.

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, typically at the 4-position.[14]

-

Stability: The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery and Agrochemicals

5-Chloro-1,3-dimethyl-1H-pyrazole is not typically an active pharmaceutical or agrochemical ingredient itself. Instead, it serves as a valuable building block for the synthesis of more complex, biologically active molecules.[2][15] The pyrazole scaffold is a common feature in many drugs, and the chloro-substituent provides a convenient handle for synthetic transformations.

For example, it can be used in the synthesis of:

-

Fungicides: The pyrazole amide class of fungicides can be synthesized from derivatives of 5-Chloro-1,3-dimethyl-1H-pyrazole.[12]

-

Insecticides: It is a precursor for certain insecticides.[12]

-

Pharmaceuticals: The pyrazole moiety is found in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and central nervous system drugs.[2][16]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a 5-chloro-1,3-dimethyl-1H-pyrazole derivative from 1,3-dimethyl-5-pyrazolone.

Caption: Synthetic pathway for a 5-chloro-1,3-dimethyl-1H-pyrazole derivative.

Role as a Synthetic Building Block

This diagram illustrates the role of 5-Chloro-1,3-dimethyl-1H-pyrazole as a versatile intermediate in the synthesis of various functionalized molecules.

Caption: 5-Chloro-1,3-dimethyl-1H-pyrazole as a key synthetic intermediate.

Conclusion

5-Chloro-1,3-dimethyl-1H-pyrazole is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, along with its predictable reactivity, make it a reliable building block in organic synthesis. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

References

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. A11730.14 [thermofisher.com]

- 6. CAS 54454-10-3 | 5-chloro-1,3-dimethyl-1H-pyrazole - Synblock [synblock.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 5-Chloro-1,3-dimethyl-1H-pyrazole, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal and materials chemistry. Its synthesis is a critical step in the production of more complex molecules, including active pharmaceutical ingredients. The most prevalent and direct synthetic route involves the chlorination of 1,3-dimethyl-5-pyrazolone. This guide will focus on this primary pathway, from the synthesis of the pyrazolone precursor to its subsequent chlorination.

Primary Synthesis Pathway: Chlorination of 1,3-dimethyl-5-pyrazolone

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole is most commonly achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-dimethyl-5-pyrazolone, followed by its direct chlorination.

Step 1: Synthesis of 1,3-dimethyl-5-pyrazolone

The precursor, 1,3-dimethyl-5-pyrazolone, is synthesized via the cyclocondensation of ethyl acetoacetate with methylhydrazine. This is a well-established and high-yielding reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1,3-dimethyl-5-pyrazolone is as follows:

-

To a solution of ethyl acetoacetate (0.077 mol) in 20 mL of ethanol, add methylhydrazine (0.19 mol) dropwise under an ice bath at 0°C.

-

After the addition is complete, the mixture is refluxed at 78°C for 2 hours.

-

Following the reaction, the mixture is concentrated under reduced pressure.

-

The resulting residue is washed with anhydrous ethanol to yield 1,3-dimethyl-5-pyrazolone as a light yellow solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Purity | 95% | [1] |

| Yield | 100% | [1] |

Logical Workflow for Synthesis of 1,3-dimethyl-5-pyrazolone:

Caption: Synthesis of 1,3-dimethyl-5-pyrazolone.

Step 2: Chlorination of 1,3-dimethyl-5-pyrazolone

The chlorination of 1,3-dimethyl-5-pyrazolone to yield 5-Chloro-1,3-dimethyl-1H-pyrazole is typically performed using a chlorinating agent such as phosphorus oxychloride (POCl₃). It is important to note that while this reaction is the key step, detailed and reproducible protocols in the literature are scarce, and some studies have reported difficulty in achieving the desired product under certain conditions.[2] The presence of dimethylformamide (DMF) as a catalyst is often employed in similar chlorinations of pyrazolones, leading to the Vilsmeier-Haack reaction and the formation of a 4-formyl group. For the direct chlorination to 5-Chloro-1,3-dimethyl-1H-pyrazole, the reaction conditions must be carefully controlled to avoid this side reaction.

Inferred Experimental Protocol:

Based on general procedures for the chlorination of similar heterocyclic ketones, a likely protocol is as follows. Researchers should be aware that optimization of reaction time and temperature may be necessary.

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 1,3-dimethyl-5-pyrazolone in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique such as TLC or GC-MS.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Quantitative Data for a Related Chlorination Reaction:

The following data is for the synthesis of a similar compound, 5-chloro-3-methyl-1-phenylpyrazole, which provides an indication of the potential yield.

| Parameter | Value | Reference |

| Starting Material | 3-methyl-1-phenylpyrazol-5-one | [3] |

| Reagents | Phosphorus oxytrichloride, N,N-dimethylaniline | [3] |

| Yield | Not specified | [3] |

Synthesis Pathway for 5-Chloro-1,3-dimethyl-1H-pyrazole:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Chloro-1,3-dimethyl-1H-pyrazole. This pyrazole derivative is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and the structural elucidation of more complex molecules derived from it.

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. NMR spectroscopy is an essential tool for the structural characterization of such molecules. This guide presents the detailed ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and visual representations of the molecular structure and its NMR assignments.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of 5-Chloro-1,3-dimethyl-1H-pyrazole provide distinct signals corresponding to the different nuclei within the molecule. The data presented here has been compiled from reliable spectroscopic databases and peer-reviewed literature.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by two singlet peaks, corresponding to the two methyl groups, and a singlet for the proton on the pyrazole ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-4 | 5.89 | Singlet |

| N-CH₃ | 3.70 | Singlet |

| C₃-CH₃ | 2.18 | Singlet |

Table 1: ¹H NMR chemical shifts for 5-Chloro-1,3-dimethyl-1H-pyrazole.

¹³C NMR Spectral Data

The carbon NMR spectrum displays signals for the two methyl carbons and the three carbons of the pyrazole ring.[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-5 | 137.9 |

| C-3 | 148.9 |

| C-4 | 105.1 |

| N-CH₃ | 35.8 |

| C₃-CH₃ | 13.5 |

Table 2: ¹³C NMR chemical shifts for 5-Chloro-1,3-dimethyl-1H-pyrazole in DMSO-d₆.[1]

Experimental Protocols

The following is a typical experimental protocol for acquiring the ¹H and ¹³C NMR spectra of 5-Chloro-1,3-dimethyl-1H-pyrazole. This protocol is based on established methodologies for similar pyrazole derivatives.[2]

Sample Preparation:

Approximately 10-20 mg of 5-Chloro-1,3-dimethyl-1H-pyrazole is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For the data presented, a Varian UnityPlus 300 spectrometer was used.[2]

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 300 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 75.43 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the internal standard.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of 5-Chloro-1,3-dimethyl-1H-pyrazole and the assignment of the key NMR signals.

Conclusion

The ¹H and ¹³C NMR spectral data and the associated experimental protocols provided in this guide serve as a critical resource for scientists and researchers working with 5-Chloro-1,3-dimethyl-1H-pyrazole. Accurate interpretation of this data is fundamental for ensuring the identity and purity of this important chemical intermediate and for the successful development of novel molecules in the pharmaceutical and agrochemical industries.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-1,3-dimethyl-1H-pyrazole

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Chloro-1,3-dimethyl-1H-pyrazole, a compound of interest to researchers and professionals in the fields of analytical chemistry and drug development. This document outlines the key fragmentation pathways and provides detailed experimental parameters, offering a foundational resource for the structural elucidation of related pyrazole derivatives.

Executive Summary

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to identify it. This guide details the electron ionization (EI) mass spectrum of 5-Chloro-1,3-dimethyl-1H-pyrazole, presenting its characteristic fragmentation pattern and the underlying mechanisms.

Mass Spectrum and Fragmentation Data

The electron ionization mass spectrum of 5-Chloro-1,3-dimethyl-1H-pyrazole (C₅H₇ClN₂) reveals a distinct pattern of fragment ions. The molecular ion and key fragments, along with their relative intensities, are summarized in the table below. This data is critical for the identification and structural verification of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 8 | [M-H]⁺ |

| 115 | 25 | [M-CH₃]⁺ |

| 95 | 35 | [M-Cl]⁺ |

| 80 | 15 | [M-Cl-CH₃]⁺ |

| 68 | 10 | [C₄H₆N]⁺ |

| 54 | 12 | [C₃H₄N]⁺ |

Data sourced from the NIST WebBook.[1]

Fragmentation Pathway Analysis

The fragmentation of pyrazoles in mass spectrometry is characterized by two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂), often following the initial loss of a substituent.[2][3] For 5-Chloro-1,3-dimethyl-1H-pyrazole, the fragmentation is initiated by the ionization of the molecule to form the molecular ion [M]⁺ at m/z 130.

The fragmentation cascade proceeds through several key steps, as illustrated in the diagram below. The initial loss of a chlorine radical or a methyl radical are significant pathways. Subsequent fragmentation involves the characteristic loss of neutral molecules such as HCN from the pyrazole ring structure.

Experimental Protocol

The mass spectrum of 5-Chloro-1,3-dimethyl-1H-pyrazole was obtained using an electron ionization (EI) source coupled with a mass analyzer. The general experimental procedure is as follows:

-

Sample Introduction: A pure sample of 5-Chloro-1,3-dimethyl-1H-pyrazole is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[4]

-

Fragmentation: The molecular ion, which is often in a high-energy state, undergoes fragmentation to produce a series of smaller, positively charged ions and neutral fragments.[4]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots the relative intensity of the ions as a function of their m/z ratio.

This standardized protocol ensures the reproducibility and accuracy of the resulting mass spectrum, allowing for reliable compound identification.

Conclusion

The mass spectrometry fragmentation pattern of 5-Chloro-1,3-dimethyl-1H-pyrazole provides a clear and reproducible fingerprint for its identification. Understanding the key fragmentation pathways, including the initial loss of chlorine and methyl groups followed by characteristic neutral losses, is essential for the structural elucidation of this and related pyrazole compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Chloro-1,3-dimethyl-1H-pyrazole. It includes predicted vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflow diagrams to facilitate understanding and application in research and development settings.

Molecular Structure and Predicted Infrared Spectral Data

5-Chloro-1,3-dimethyl-1H-pyrazole is a substituted heterocyclic compound with distinct vibrational modes that can be identified using IR spectroscopy. The molecular structure and the predicted IR absorption bands are detailed below. The predictions are based on the analysis of vibrational modes of pyrazole derivatives and common functional groups reported in scientific literature.

dot

Caption: Molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole with key vibrational modes.

Predicted IR Absorption Data

The following table summarizes the predicted infrared absorption peaks for 5-Chloro-1,3-dimethyl-1H-pyrazole. These predictions are derived from published data on similar pyrazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium - Weak | C-H stretching (aromatic, pyrazole ring) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic, methyl groups) |

| 1620 - 1550 | Medium - Strong | C=N stretching (pyrazole ring) |

| 1550 - 1450 | Medium - Strong | C=C stretching (pyrazole ring) |

| 1465 - 1440 | Medium | Asymmetric CH₃ bending |

| 1390 - 1370 | Medium | Symmetric CH₃ bending |

| 1150 - 1050 | Medium | N-N stretching (pyrazole ring) |

| 800 - 600 | Strong | C-Cl stretching |

Experimental Protocol for Infrared Spectroscopy

This section details a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample such as 5-Chloro-1,3-dimethyl-1H-pyrazole using the thin solid film method.

Materials and Equipment

-

5-Chloro-1,3-dimethyl-1H-pyrazole sample (approx. 50 mg)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Beaker or small vial

-

Pipette or dropper

-

Desiccator for storing salt plates

-

Acetone for cleaning

Procedure

-

Sample Preparation: a. Place approximately 50 mg of the solid 5-Chloro-1,3-dimethyl-1H-pyrazole into a clean, dry beaker or vial. b. Add a few drops of a suitable volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.[1] c. Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.[1] d. Using a pipette or dropper, place one or two drops of the sample solution onto the surface of the salt plate.[1] e. Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate. If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let it dry. If the film is too thick (causing intense, off-scale peaks), clean the plate and prepare a more dilute solution.[1]

-

Spectral Acquisition: a. Place the salt plate with the prepared thin film into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental contributions. c. Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹. d. Process the spectrum by performing a background subtraction.

-

Data Analysis: a. Identify the major absorption peaks and their corresponding wavenumbers (cm⁻¹). b. Correlate the observed peaks with the expected vibrational modes of the functional groups present in 5-Chloro-1,3-dimethyl-1H-pyrazole.

-

Cleaning: a. After the analysis, clean the salt plate thoroughly with acetone and return it to the desiccator for storage.[1]

Workflow for IR Spectroscopy Experiment

The following diagram illustrates the logical workflow of a typical IR spectroscopy experiment, from initial sample handling to final data interpretation.

dot

Caption: General workflow of an IR spectroscopy experiment.

References

potential biological activities of substituted pyrazole compounds

An In-depth Technical Guide to the Biological Activities of Substituted Pyrazole Compounds

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting their therapeutic significance.[1][5][6] This technical guide provides a comprehensive overview of the principal biological activities of substituted pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data from recent studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

Anticancer Activity

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as protein kinases and tubulin.[7][9][10]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[7] By designing pyrazole scaffolds that fit into the ATP-binding pocket of specific kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and CDKs (Cyclin-Dependent Kinases), researchers have developed potent and selective inhibitors.[7] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted pyrazole compounds against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class/Reference | Target Cell Line(s) | Key Compound(s) | IC₅₀ (µM) | Citation(s) |

| Indole-Pyrazole Derivatives | HCT116, MCF7, HepG2, A549 | Compound 33, 34 | < 23.7 | [7] |

| Pyrazole-linked Isolpngifolanone | MCF7 | Compound 37 | 5.21 | [7] |

| Pyrazolo[1,5-a]pyrimidines | MCF7, A549, HeLa, SiHa | Compounds 18, 19, 20, 21 | Micro- to nano-molar range | [7] |

| Pyrazole-linked Carbothioamide | Raji (Burkitt's lymphoma) | Compound 62 | 6.51 | [2] |

| Diazinyl-linked Pyrazole | HepG2 (Liver carcinoma) | KA5 | 8.5 | [11] |

| Pyrazole Chalcones | MCF-7, HeLa | Compound 111c | Not specified, high inhibition | [8] |

| Pyrazole-containing Imides | A-549 (Lung carcinoma) | Compound 161b | 3.22 | [12] |

| Triazole-Pyrazole Hybrids | HepG-2, HCT-116, MCF-7 | Compound 163 | 12.22, 14.16, 14.64 | [12] |

| Pyrazole-Acrylonitriles | Various | - | Potent activity | [13] |

Anti-inflammatory Activity

Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[1] The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain and inflammation.[14] A significant goal in this area is the development of selective COX-2 inhibitors, which can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][15]

Mechanism of Action: COX Inhibition

Arachidonic acid, released from the cell membrane, is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized to various prostaglandins that promote inflammation, pain, and fever. Substituted pyrazoles can selectively bind to the active site of the COX-2 enzyme, blocking this pathway and thereby reducing inflammation.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model and in vitro through COX inhibition assays.

| Compound Class/Reference | Assay | Key Compound(s) | Activity/Selectivity Index (SI) | Citation(s) |

| Trisubstituted Pyrazoles | Carrageenan-induced paw edema | Compound 79e | 93.62% inhibition @ 5h (vs. Celecoxib 93.51%) | [1] |

| Trisubstituted Pyrazoles | COX-1/COX-2 Inhibition | Compound 79e | SI = 215.44 (vs. Celecoxib 308.16) | [1] |

| N¹-substituted Pyrazoles | Carrageenan-induced paw edema | N/A | Up to 90.40% inhibition | [16] |

| Pyrazole-substituted Heterocycles | Carrageenan-induced paw edema | Compound 6b | 89.57% inhibition | [17] |

| Pyrazole-substituted Heterocycles | Carrageenan-induced paw edema | Compounds 2a, 2b, 3a, 7b, 9b | 84.39% - 89.57% inhibition | [17] |

Antimicrobial Activity

The pyrazole scaffold is a component of various compounds exhibiting potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20] The incorporation of pyrazole moieties into other heterocyclic systems, such as thiazole, has been shown to enhance antimicrobial efficacy.[18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair.[21] Others may disrupt cell membrane integrity or interfere with metabolic pathways crucial for microbial survival. The specific mechanism is highly dependent on the substitution pattern of the pyrazole ring.

Quantitative Data: Antimicrobial Activity

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Reference | Target Microorganism(s) | Key Compound(s) | MIC (µg/mL) | Citation(s) |

| Thiazolo-pyrazole Derivatives | MRSA (Methicillin-resistant S. aureus) | Compound 17 | As low as 4 | [21] |

| Pyrazole Hydrazide Derivatives | Gram-positive & Gram-negative bacteria | Compound 11 | Potent; better than controls | [21] |

| Imidazo-pyridine Pyrazoles | Gram-negative bacteria (E. coli, P. aeruginosa) | Compound 18 | < 1 | [21] |

| Pyrazole-Carbothiohydrazide | S. aureus, B. subtilis, K. pneumoniae, E. coli | Compound 21a | 62.5 - 125 | [22] |

| Pyrazole-Carbothiohydrazide | C. albicans, A. niger (Fungi) | Compound 21a | 2.9 - 7.8 | [22] |

Experimental Protocols

The biological evaluation of substituted pyrazoles relies on a set of standardized in vitro and in vivo assays.

General Workflow for Biological Screening

The process of identifying and characterizing bioactive pyrazole compounds typically follows a multi-step screening funnel, starting with primary assays to identify hits, followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate in vivo efficacy.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized pyrazole derivatives for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[7]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

-

Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for different doses of the pyrazole compounds.[17]

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][17]

-

Data Analysis: The percentage inhibition of edema for each test group is calculated by comparing the increase in paw volume to that of the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

-

Serial Dilution: The pyrazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21][22]

Conclusion

Substituted pyrazoles represent a highly versatile and pharmacologically significant class of heterocyclic compounds.[1][23] Their derivatives have demonstrated potent activities against a spectrum of diseases, most notably cancer, inflammation, and microbial infections.[2][17][20] The ability to readily modify the pyrazole core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, which is crucial for rational drug design.[10] Future research will likely focus on developing novel pyrazole hybrids, exploring new biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to translate the immense potential of this scaffold into new clinical therapies.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pjps.pk [pjps.pk]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of pyrazole derivatives, with a focus on their roles as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the quantitative biological activity data for representative pyrazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |

| 1 | MCF-7 (Breast) | MTT Assay | 5.8 | Doxorubicin | - |

| 1 | A549 (Lung) | MTT Assay | 8.0 | Doxorubicin | - |

| 1 | HeLa (Cervical) | MTT Assay | 9.8 | Doxorubicin | - |

| 2 | HCT116 (Colon) | Not Specified | <23.7 | Doxorubicin | 24.7-64.8 |

| 3 | MCF-7 (Breast) | Not Specified | 0.25 | Doxorubicin | 0.95 |

| 4 | PC-3 (Prostate) | MTT Assay | 4.2 | Not Specified | - |

| 4 | DU 145 (Prostate) | MTT Assay | 3.6 | Not Specified | - |

| 5 | A549 (Lung) | MTT Assay | 1.537 | - | - |

| 6 | HepG2 (Liver) | MTT Assay | 13.14 | Roscovitine | 0.99 |

| 6 | MCF-7 (Breast) | MTT Assay | 8.03 | Roscovitine | 0.99 |

IC50: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference Compound |

| 7 | COX-2 | In vitro COX inhibition | 0.01 | - | - |

| 8 | COX-2 / 5-LOX | In vitro inhibition | 0.03 (COX-2), 0.12 (5-LOX) | - | - |

| 9 | COX-2 | In vitro COX inhibition | 0.015 | - | - |

| 10 | COX-2 | In vitro COX inhibition | 0.26 | >192.3 | Celecoxib |

| 11 | COX-2 | In vitro COX inhibition | 0.017 | 15.47 | - |

| 12 | COX-2 | In vitro COX inhibition | 38.73 (nM) | 17.47 | - |

COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase; IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference Compound |

| 13 | S. aureus | Broth microdilution | 4 | - |

| 14 | P. aeruginosa | Not Specified | 1.56-6.25 | - |

| 15 | MRSA | Not Specified | <1 | Ciprofloxacin |

| 16 | E. coli | Broth microdilution | 0.25 | Gatifloxacin |

| 17 | C. albicans | Agar diffusion | 2.9-7.8 | Clotrimazole |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and generalized experimental workflows.

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Caption: General experimental workflow for in vitro anticancer screening.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of Pyrazole Derivatives

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones:

-

Chalcone Synthesis: To a stirred solution of an appropriate acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 10 mL) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours and then poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the corresponding chalcone.

-

Pyrazole Synthesis: A mixture of the chalcone (5 mmol) and hydrazine hydrate (or a substituted hydrazine) (7.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid product that separates out is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired pyrazole derivative.

Synthesis of Celecoxib:

-

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: To a solution of sodium methoxide (25.6 g) in toluene (105 ml), a solution of 4-methylacetophenone (50 g) in toluene (52 ml) is added at 20-25°C.[1] After stirring, a solution of methyltrifluoroacetate (56.8 g) in toluene (52 ml) is added slowly.[1] The reaction mixture is heated to reflux for 24 hours. After cooling, the mixture is poured into aqueous hydrochloric acid. The layers are separated, and the organic layer is concentrated to give the dione intermediate.[1]

-

Cyclocondensation to form Celecoxib: A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g) in a mixture of ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C for 5 hours.[1] The reaction mixture is then cooled, and the precipitated solid is filtered, washed with water, and dried to afford Celecoxib.[1]

In Vitro Biological Assays

Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.[3]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[2] The plate is then incubated for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: The MTT-containing medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.[2][4] The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Ovine or human COX-1 and COX-2 enzymes are diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture Preparation: In a 96-well plate, the assay buffer, a heme cofactor, and a fluorometric probe are added.

-

Compound Addition: The test pyrazole derivatives, dissolved in DMSO, are added to the wells at various concentrations. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.

-

Enzyme Addition: The diluted COX-1 or COX-2 enzyme is added to the wells to initiate the reaction.

-

Substrate Addition and Measurement: The reaction is initiated by adding arachidonic acid. The fluorescence is measured over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition of COX activity is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

-

Preparation of Compound Dilutions: A serial two-fold dilution of the pyrazole compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) is prepared. This is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (broth and inoculum without compound) and a sterility control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with well-established synthetic methodologies, ensure its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to aid researchers in this endeavor by providing a solid foundation for the design, synthesis, and evaluation of new pyrazole-based drug candidates. The continued exploration of this versatile heterocycle holds significant promise for addressing unmet medical needs across a range of diseases.

References

- 1. MTT Assay [protocols.io]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpyrazoles are a pivotal class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their value largely stems from the ability to functionalize the pyrazole core, with electrophilic substitution reactions being a primary method for achieving this. This technical guide provides a comprehensive overview of the core principles governing these reactions, including regioselectivity and the influence of substituent positioning. We present a detailed analysis of key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—as applied to various dimethylpyrazole isomers. This guide consolidates quantitative data into structured tables for easy comparison, offers detailed experimental protocols for key transformations, and employs Graphviz diagrams to illustrate reaction pathways and logical relationships, serving as an essential resource for researchers engaged in the synthesis and application of pyrazole derivatives.

Introduction: The Dimethylpyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of methyl groups on the pyrazole ring, as in dimethylpyrazoles, significantly influences the electron density distribution and, consequently, the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The position of the methyl groups (e.g., 1,3-, 1,5-, 3,4-, or 3,5-dimethylpyrazole) dictates the steric and electronic environment of the ring, leading to distinct reactivity patterns.

Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site. The methyl groups, being electron-donating, further activate the ring towards electrophilic attack. This guide will delve into the specifics of these reactions for different dimethylpyrazole isomers.

Regioselectivity in Electrophilic Substitution of Dimethylpyrazoles

The primary determinant of regioselectivity in the electrophilic substitution of pyrazoles is the electronic distribution within the aromatic ring. The C4 position is consistently the most nucleophilic and thus the most susceptible to attack by electrophiles.

The positions of the methyl groups can subtly influence this general trend. For instance, in N-substituted dimethylpyrazoles, the nature of the substituent on the nitrogen can modulate the electron density of the ring. However, for the common dimethylpyrazole isomers, the C4-selectivity remains the dominant pathway for most electrophilic substitution reactions.

Key Electrophilic Substitution Reactions

This section details the most common and synthetically useful electrophilic substitution reactions of dimethylpyrazoles, providing quantitative data and experimental protocols where available.

Nitration

Nitration introduces a nitro group (-NO2) onto the pyrazole ring, a versatile functional group that can be further transformed, for example, into an amino group.

Quantitative Data for Nitration of Dimethylpyrazoles

| Dimethylpyrazole Isomer | Reagents | Product | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | HNO₃/H₂SO₄ | 3,5-Dimethyl-4-nitropyrazole | 76 | [1] |

| 3,5-Dimethyl-4-iodopyrazole | HNO₃ in THF | 3,5-Dimethyl-4-nitropyrazole | 73 | [2] |

| 1,3-Dimethylpyrazole | Nitrating agent | 1,3-Dimethyl-4-nitro-1H-pyrazole | Not specified | [3] |

Experimental Protocol: Nitration of 3,5-Dimethyl-4-iodopyrazole [2]

-

Dissolution: Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (THF) (10 mL).

-

Catalyst Addition: Add Fuajasite catalyst (250 mg) to the solution.

-

Nitrating Agent Addition: Slowly add concentrated nitric acid (d=1.52 g/cm³, 10 mL).

-

Reaction: Stir the mixture at room temperature for the required time (typically monitored by TLC).

-

Work-up: Recover the catalyst by filtration. Extract the filtrate repeatedly with dichloromethane.

-

Isolation: Remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.

Halogenation

Halogenation, the introduction of a halogen atom (F, Cl, Br, I), is a crucial transformation for introducing a handle for further cross-coupling reactions.

Quantitative Data for Halogenation of Dimethylpyrazoles

| Dimethylpyrazole Isomer | Reagents | Product | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-dimethylpyrazole | Excellent | [4] |

| 3,5-Dimethyl-N-arylpyrazole | N-Bromosaccharin (NBSac) | 4-Bromo-3,5-dimethyl-N-arylpyrazole | Excellent | [5] |

Experimental Protocol: Bromination of 3,5-Dimethyl-N-arylpyrazoles [5]

-

Mixing: Grind an equimolar amount of acetylacetone and an arylhydrazine in the presence of a catalytic amount of silica gel supported sulfuric acid (H₂SO₄/SiO₂) at room temperature to form the 3,5-dimethyl-N-arylpyrazole in situ.

-

Bromination: Add one equivalent of N-bromosaccharin (NBSac) to the mixture and mix thoroughly.

-

Reaction: The reaction proceeds rapidly under solvent-free conditions.

-

Isolation: The product, 4-bromo-3,5-dimethyl-N-arylpyrazole, is typically isolated after a simple work-up.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring. This functional group can enhance water solubility and act as a synthetic handle.

Quantitative Data for Sulfonation of Dimethylpyrazoles

| Dimethylpyrazole Isomer | Reagents | Product | Yield (mol%) | Reference |

| 3,5-Dimethylpyrazole | Conc. H₂SO₄ in Ac₂O/AcOH | 3,5-Dimethylpyrazole-4-sulfonic acid | ~47 | [6] |

Experimental Protocol: Sulfonation of 3,5-Dimethylpyrazole [6]

A detailed experimental protocol involves the reaction of 3,5-dimethylpyrazole with concentrated sulfuric acid in a mixture of acetic anhydride and acetic acid. The reaction leads to a mixture of products, with 3,5-dimethylpyrazole-4-sulfonic acid being the major pyrazole derivative.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including acylation and alkylation, are fundamental C-C bond-forming reactions. However, their application to pyrazoles can be challenging due to the basic nature of the nitrogen atoms, which can complex with the Lewis acid catalyst.

General Considerations for Friedel-Crafts Acylation of Dimethylpyrazoles

Strong Lewis acids like aluminum chloride (AlCl₃) are often unsuitable for the acylation of pyrazoles as they can lead to complexation and deactivation of the ring. Milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) are recommended to achieve successful acylation at the C4 position.[7]

Vilsmeier-Haack Formylation

A related and highly effective method for introducing a formyl group (-CHO) at the C4 position is the Vilsmeier-Haack reaction.

Quantitative Data for Vilsmeier-Haack Formylation

| Dimethylpyrazole Isomer | Reagents | Product | Yield (%) | Reference |

| N-Alkyl-3,5-dimethylpyrazole | POCl₃/DMF | N-Alkyl-3,5-dimethyl-4-formylpyrazole | Not specified | [8] |

| 3,5-Dimethyl-1H-pyrazole | (via multi-step) | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 65 | [8] |

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde [8]

-

Formylation of Precursor: Formylation of methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate with POCl₃ and DMF yields methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate.

-

Hydrolysis: The resulting ester is subjected to alkaline hydrolysis followed by acidification to yield the corresponding carboxylic acid.

-

Decarboxylation: Heating the acid at 250 °C under reduced pressure (3 mm Hg) affords 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Conclusion

The electrophilic substitution reactions of dimethylpyrazoles are a cornerstone of their synthetic chemistry, providing a reliable avenue for the introduction of diverse functionalities. The C4 position is the overwhelmingly preferred site of substitution due to its inherent electronic properties, a trend that is consistently observed across various isomers and reaction types. This guide has provided a consolidated overview of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts type reactions, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visual representation of the underlying principles and workflows. It is anticipated that this technical guide will serve as a valuable resource for researchers in academia and industry, facilitating the rational design and synthesis of novel dimethylpyrazole-based compounds for a wide range of applications, from pharmaceuticals to advanced materials.

References

- 1. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Starting Materials for the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 5-Chloro-1,3-dimethyl-1H-pyrazole, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its application in research and development.

Primary Synthetic Pathway: Chlorination of 1,3-dimethyl-5-pyrazolone

The most prevalent and industrially significant method for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole involves the chlorination of 1,3-dimethyl-5-pyrazolone (also referred to as 1,3-dimethyl-1H-pyrazol-5(4H)-one). This starting material is readily prepared from common laboratory reagents.

Synthesis of the Precursor: 1,3-dimethyl-5-pyrazolone

The synthesis of 1,3-dimethyl-5-pyrazolone is typically achieved through the condensation of ethyl acetoacetate with methylhydrazine.[1] This reaction provides a high yield of the desired pyrazolone precursor.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1,3-dimethyl-5-pyrazolone is as follows:

-

In a suitable reaction vessel, a solution of ethyl acetoacetate in ethanol is prepared.

-

The solution is cooled to 0°C using an ice bath.

-

Methylhydrazine is added dropwise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield 1,3-dimethyl-5-pyrazolone.

| Starting Material | Molar Equivalent | Purity | Yield | Reference |

| Ethyl Acetoacetate | 1.0 | 99% | ~100% | [2] |

| Methylhydrazine | 2.5 | 98% | ~100% | [2] |

Chlorination of 1,3-dimethyl-5-pyrazolone

The conversion of 1,3-dimethyl-5-pyrazolone to 5-Chloro-1,3-dimethyl-1H-pyrazole is accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] The tautomeric nature of 1,3-dimethyl-5-pyrazolone (existing in keto, enol, and NH forms) can influence the outcome of the chlorination reaction.[3] While this transformation is a known step in the synthesis of pharmaceuticals like zolazepam, detailed reports on the direct chlorination to 5-Chloro-1,3-dimethyl-1H-pyrazole are less common than for its C4-formylated derivative.[3]

Inferred Experimental Protocol (for direct chlorination):

Based on related procedures, a plausible protocol for the direct chlorination is as follows:

-

1,3-dimethyl-5-pyrazolone is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 24 hours).[3]

-

Reaction progress is monitored by TLC or GC-MS.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to afford the crude product.

-

Purification can be achieved by distillation or chromatography.

Synthesis of a Key Derivative: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

A well-documented and closely related synthesis is the preparation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. This reaction utilizes the same starting material, 1,3-dimethyl-5-pyrazolone, and chlorinating agent, POCl₃, in the presence of dimethylformamide (DMF), which also serves as the formylating agent.[2]

Experimental Protocol:

-

To a cooled (0°C) and well-stirred solution of DMF, phosphorus oxychloride is added dropwise.[2]

-

The resulting mixture is stirred for a short period at low temperature.

-

1,3-dimethyl-5-pyrazolone is then added portion-wise to the reaction mixture.[2]

-

The reaction is subsequently heated to 80-90°C for several hours.

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The pH is adjusted to 7 with a base solution (e.g., NaOH).[2]

-

The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated to yield the title compound.[2]

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| 1,3-dimethyl-5-pyrazolone | POCl₃, DMF | 80-90°C | 1 hour | 70% | |

| 1,3-dimethyl-5-pyrazolone | POCl₃, DMF | 90°C | 4 hours | Not specified | [2] |

Summary of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of 1,3-dimethyl-5-pyrazolone.

Caption: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole derivatives.

Conclusion

The primary and most effective starting material for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole is 1,3-dimethyl-5-pyrazolone. This precursor is readily synthesized in high yield from ethyl acetoacetate and methylhydrazine. The subsequent chlorination, typically with phosphorus oxychloride, provides access to the target molecule and its derivatives. While the direct chlorination protocol requires further optimization for widespread reporting of yields, the Vilsmeier-Haack reaction to produce the 4-carbaldehyde derivative is well-established and provides a reliable route to a similarly functionalized pyrazole core. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis of these valuable chemical intermediates.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted pyrazoles, a critical skill for clear communication in chemical research and drug development. Pyrazole and its derivatives are key structural motifs in a vast array of pharmacologically active compounds, making a thorough understanding of their nomenclature essential.

Core Principles of Pyrazole Nomenclature